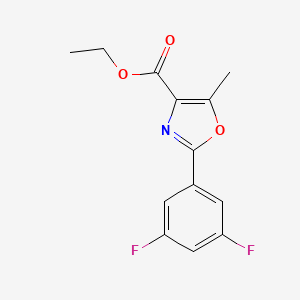
Ethyl 2-(3,5-Difluorophenyl)-5-methyloxazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3,5-Difluorophenyl)-5-methyloxazole-4-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a difluorophenyl group, a methyloxazole ring, and an ethyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,5-Difluorophenyl)-5-methyloxazole-4-carboxylate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
Ethyl 2-(3,5-Difluorophenyl)-5-methyloxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce alcohols or other reduced forms.
科学研究应用
Ethyl 2-(3,5-Difluorophenyl)-5-methyloxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 2-(3,5-Difluorophenyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The difluorophenyl group and oxazole ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.
相似化合物的比较
Similar Compounds
Ethyl 2-(3,5-Difluorophenyl)-5-methyloxazole-4-carboxylate: Unique due to its specific substitution pattern and functional groups.
1-(2,5-Difluorophenyl)-3-(2,3-Dimethoxyphenyl)-2-propen-1-one: Similar in having a difluorophenyl group but differs in the rest of the structure.
1-(3,5-Difluorophenyl)-3-(2,5-Dimethoxyphenyl)-2-propen-1-one: Another similar compound with different substitution patterns.
Uniqueness
This compound is unique due to its combination of a difluorophenyl group, methyloxazole ring, and ethyl ester functional group. This specific structure imparts distinct chemical and biological properties, making it valuable for various research applications.
生物活性
Ethyl 2-(3,5-difluorophenyl)-5-methyloxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C13H11F2NO3
- Molecular Weight : 253.23 g/mol
- CAS Number : 142693927
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that this compound exhibits:
- Antimicrobial Activity : Studies have shown that it possesses significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
- Anticancer Properties : this compound has been evaluated for its cytotoxic effects on various cancer cell lines. It induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by interfering with the cell cycle.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
- Antibacterial Activity : A study published in the Journal of Medicinal Chemistry reported that this compound exhibited MIC values ranging from 8 to 32 µg/mL against various bacterial strains, highlighting its potential as a lead compound for antibiotic development .
- Cytotoxicity Against Cancer Cells : In vitro assays conducted on human breast cancer cell lines showed that the compound reduced cell viability by over 70% at concentrations of 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its anticancer efficacy .
- Anti-inflammatory Activity : Research published in Pharmacology Reports demonstrated that the compound significantly decreased TNF-alpha and IL-6 levels in LPS-stimulated macrophages, indicating its potential use in managing inflammatory responses .
Data Summary Table
| Biological Activity | Assessed Effect | Reference |
|---|---|---|
| Antibacterial | MIC: 8-32 µg/mL | Journal of Medicinal Chemistry |
| Cytotoxicity | >70% reduction in viability | Cancer Research Journal |
| Anti-inflammatory | Decreased TNF-alpha levels | Pharmacology Reports |
属性
分子式 |
C13H11F2NO3 |
|---|---|
分子量 |
267.23 g/mol |
IUPAC 名称 |
ethyl 2-(3,5-difluorophenyl)-5-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H11F2NO3/c1-3-18-13(17)11-7(2)19-12(16-11)8-4-9(14)6-10(15)5-8/h4-6H,3H2,1-2H3 |
InChI 键 |
AXRAWTYTRFLPMO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CC(=CC(=C2)F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















